Zacopride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

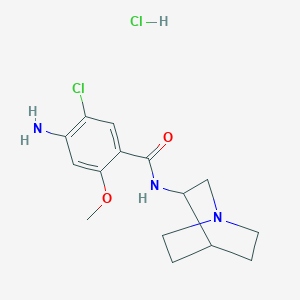

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXVOUSORXSTQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045686 |

Source

|

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101303-98-4, 99617-34-2 |

Source

|

| Record name | Zacopride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zacopride Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride is a potent and selective substituted benzamide derivative that has been the subject of significant research due to its dual activity as a high-affinity antagonist of the serotonin 5-HT₃ receptor and an agonist of the 5-HT₄ receptor.[1][2][3][4] Initially investigated for its anxiolytic and antiemetic properties, its complex pharmacology, including effects on cardiac ion channels, has made it a valuable tool for neuroscience and gastrointestinal research. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of zacopride hydrochloride, including detailed experimental protocols and quantitative data.

Discovery and Background

Zacopride, chemically known as (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide, emerged from the research laboratories of A.H. Robins Company.[5][6][7] Early studies in the late 1980s and early 1990s identified it as a potent antagonist of the then-newly characterized 5-HT₃ receptor.[8][9] This discovery placed it in a class of drugs with significant potential for managing anxiety and chemotherapy-induced nausea and vomiting. Subsequent research revealed its additional activity as a 5-HT₄ receptor agonist, contributing to its prokinetic effects in the gastrointestinal tract.[1][2] The racemic mixture is typically used, though studies have shown that the different enantiomers may be principally responsible for distinct pharmacological effects.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide hydrochloride | [2][10] |

| Molecular Formula | C₁₅H₂₀ClN₃O₂·HCl | [2][4] |

| Molecular Weight | 346.26 g/mol | [2][4] |

| CAS Number | 101303-98-4 | [2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [2][4] |

| Stereochemistry | Racemic | [11] |

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in an amide coupling reaction. The general pathway is outlined below.

Manufacturing Process

A common synthetic route involves the activation of 4-amino-5-chloro-2-methoxybenzoic acid, followed by its reaction with 3-aminoquinuclidine. The resulting free base is then converted to the hydrochloride salt.[8]

-

Carboxylic Acid Activation: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms a highly reactive acylimidazole intermediate, with the evolution of carbon dioxide.

-

Amide Bond Formation: A solution of 3-aminoquinuclidine in THF is added to the activated benzoic acid derivative. The amine nucleophilically attacks the activated carbonyl group, forming the desired amide bond and yielding zacopride free base.

-

Salt Formation: The zacopride free base is dissolved in an appropriate solvent, such as isopropyl alcohol. An equimolar amount of concentrated hydrochloric acid is then added. The this compound salt precipitates and can be isolated by filtration and recrystallized from a solvent system like acetone-water to yield the final, purified product.[8]

Caption: General synthesis pathway for this compound.

Pharmacological Profile and Mechanism of Action

Zacopride exhibits a dual mechanism of action on the serotonin system, which underlies its diverse pharmacological effects.

-

5-HT₃ Receptor Antagonism: Zacopride is a highly potent antagonist at 5-HT₃ receptors, which are ligand-gated ion channels.[2][4] Blockade of these receptors, particularly in the central nervous system (chemoreceptor trigger zone) and on vagal afferent nerves in the gastrointestinal tract, is the primary mechanism for its antiemetic and anxiolytic effects.[8][9]

-

5-HT₄ Receptor Agonism: Zacopride also acts as an agonist at 5-HT₄ receptors.[1][2] These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This action in the gastrointestinal tract facilitates acetylcholine release, promoting motility and making it a gastroprokinetic agent.

-

Cardiac Ion Channel Activity: More recent research has identified zacopride as a selective agonist of the inward rectifier potassium current (IK1) in cardiac myocytes.[12][13] This activity can hyperpolarize the resting membrane potential and shorten the action potential duration, suggesting a potential antiarrhythmic effect under certain conditions.[12][13]

Caption: Signaling pathways modulated by zacopride.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinities

| Receptor Target | Kᵢ (nM) | Assay Type | Reference(s) |

| 5-HT₃ Receptor | 0.38 | Radioligand Binding | [1][2][3][4] |

| 5-HT₄ Receptor | 373 | Radioligand Binding | [1][2][3][4] |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value (µM) | Reference(s) |

| Rat Esophagus Relaxation (5-HT₄-mediated) | EC₅₀ | 0.5 | [1] |

| Guinea Pig Papillary Muscle Action Potential | - | 10 | [1] |

| Guinea Pig Colon Contraction (5-HT antagonism) | - | 3 - 30 | [1] |

Table 3: In Vivo Activity and Dosage

| Model Organism | Effect Studied | Effective Dose (mg/kg) | Route | Reference(s) |

| Ferret | Emetic (100%) | 0.11 (cumulative) | p.o. | [1] |

| Ferret | Antiemetic (vs. Zacopride) | 0.1 | i.p. | [1] |

| Rat | Attenuate Cocaine Effect | 0.1 | i.p. | [1] |

| Goat | Alleviate Etorphine Effect | 0.5 | i.v. | [1] |

| Mouse | Anxiolytic-like Activity | 0.00001 - 10.0 | p.o. | [6] |

Detailed Experimental Protocols

This section provides methodologies for key experiments relevant to the characterization of this compound.

Protocol: 5-HT₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound like zacopride.

-

Objective: To determine the binding affinity of zacopride for the 5-HT₃ receptor.

-

Materials:

-

Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ antagonist.

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.

-

Test Compound: this compound.

-

Non-specific Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT₃ antagonist (e.g., ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plate, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer.

-

Non-specific Binding: 50 µL non-specific control.

-

Competitive Binding: 50 µL of varying concentrations of zacopride (e.g., 10 pM to 10 µM).

-

-

Radioligand Addition: Add 50 µL of [³H]-Granisetron to all wells at a concentration near its Kd value.

-

Membrane Addition: Add 100 µL of the membrane preparation (100-200 µg protein/mL) to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the zacopride concentration.

-

Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-AMINO-N-1-AZABICYCLO[2.2.2]OCT-3-YL-5-CHLORO-2-METHOXYBENZAMIDE HYDROCHLORIDE | 90182-92-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Cardiomyocyte isolation and whole-cell patch clamp [bio-protocol.org]

- 11. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 13. [Assessment of the Bezold-Jarisch reflex in experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Zacopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Zacopride hydrochloride, a potent and dual-acting agent with high affinity for serotonin receptors. This document details its binding characteristics and functional activity at 5-HT₃ and 5-HT₄ receptors, presenting key quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Profile

This compound is characterized as a high-affinity antagonist of the 5-HT₃ receptor and an agonist of the 5-HT₄ receptor.[1][2][3] This dual activity makes it a valuable tool for research in areas such as gastrointestinal motility, emesis, and cognition. Its effects are stereoselective, with different isomers exhibiting varying potencies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with 5-HT₃ and 5-HT₄ receptors as determined by in vitro studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| 5-HT₃ | Rat Entorhinal Cortex Homogenate | [³H]Zacopride | Kᵢ | 0.38 | [1][2][3] |

| 5-HT₃ | Rat Entorhinal Cortex Homogenate | [³H]Zacopride | Kₑ | 0.76 ± 0.08 | [4] |

| 5-HT₃ | Rabbit Ileum Muscularis Membranes | [³H]Zacopride | Apparent Kₑ | 0.65 ± 0.15 | [5] |

| 5-HT₄ | Not Specified | Not Specified | Kᵢ | 373 | [1][2][3] |

| (R)-sites | Rat Entorhinal Cortex Membranes | --INVALID-LINK---Zacopride | Kᵢ | 3-11 | [6] |

Table 2: Functional Activity of this compound

| Assay | Tissue/Cell Preparation | Parameter | Value (µM) | Reference |

| 5-HT₄ Receptor-Mediated Relaxation | Rat Esophagus | EC₅₀ | 0.5 | [1] |

| 5-HT₃ Receptor Antagonism | Guinea Pig Ileum | - | - | [7] |

| Cardiac Action Potential Shortening | Guinea Pig Isolated Papillary Muscles | - | 10 | [1] |

| L-type Calcium Channel Stimulation | Isolated Atrial Human Cardiomyocytes | - | - | [8] |

Signaling Pathways and Mechanisms of Action

Zacopride's agonistic activity at the 5-HT₄ receptor is primarily mediated through the canonical Gs-protein signaling cascade. Upon binding, Zacopride induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP can then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.

5-HT₃ Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound for the 5-HT₃ receptor using a competitive binding format with [³H]Zacopride.

Materials:

-

Tissue: Rat entorhinal cortex or other tissue expressing 5-HT₃ receptors.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]Zacopride.

-

Non-specific binding control: A high concentration of a potent 5-HT₃ antagonist (e.g., 10 µM Granisetron).

-

Test compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]Zacopride (close to its Kₑ value), and varying concentrations of the test compound (this compound) or the non-specific binding control.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Isolated Guinea Pig Ileum 5-HT₃ Receptor Antagonism Assay

This functional assay assesses the ability of this compound to antagonize 5-HT-induced contractions in the guinea pig ileum, a classic preparation for studying 5-HT₃ receptor-mediated effects.

Materials:

-

Animal: Male guinea pig.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Isolated organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the terminal ileum.

-

Gently flush the lumen with Tyrode's solution to remove contents.

-

Cut the ileum into segments of 2-3 cm.

-

-

Mounting and Equilibration:

-

Mount each ileum segment in an organ bath containing Tyrode's solution.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Agonist Concentration-Response Curve:

-

Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of 5-HT to the organ bath and recording the resulting contractions until a maximal response is achieved.

-

Wash the tissue repeatedly to return to baseline tension.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

-

In the continued presence of Zacopride, obtain a second cumulative concentration-response curve for 5-HT.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the 5-HT concentration for both curves (with and without Zacopride).

-

The antagonistic effect of Zacopride is observed as a rightward shift in the 5-HT concentration-response curve.

-

The potency of the antagonist can be quantified by calculating the pA₂ value using a Schild plot analysis if the antagonism is competitive.

-

5-HT₄ Receptor-Mediated cAMP Functional Assay

This assay quantifies the agonist activity of this compound at the 5-HT₄ receptor by measuring the production of intracellular cAMP in cells expressing the receptor.

Materials:

-

Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor.

-

Cell Culture Media and Reagents.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture and Plating:

-

Culture the 5-HT₄ receptor-expressing cells under standard conditions.

-

Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add assay buffer containing a PDE inhibitor to each well and incubate for a short period.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of Zacopride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

-

This technical guide provides a foundational understanding of the in vitro pharmacology of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of hippocampal excitability by 5-HT4 receptor agonists persists in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Zacopride Hydrochloride: A Tale of Two Receptors - An In-depth Analysis of 5-HT3 and 5-HT4 Binding Affinity

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of zacopride hydrochloride for the serotonin receptors 5-HT3 and 5-HT4. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the distinct signaling pathways associated with these two crucial receptors.

This compound is a potent pharmacological agent that exhibits a remarkable differential affinity for the 5-HT3 and 5-HT4 receptors. It acts as a high-affinity antagonist at the 5-HT3 receptor and a moderate-affinity agonist at the 5-HT4 receptor.[1][2] This dual activity makes it a valuable tool for studying the physiological roles of these receptors and a compound of interest for therapeutic development.

Quantitative Binding Affinity

The binding affinity of this compound for 5-HT3 and 5-HT4 receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data clearly illustrates zacopride's potent and selective interaction with the 5-HT3 receptor.

| Compound | Receptor | Ki (nM) | Activity |

| This compound | 5-HT3 | 0.38 | Antagonist |

| This compound | 5-HT4 | 373 | Agonist |

Table 1: Binding Affinity of this compound for 5-HT3 and 5-HT4 Receptors.[1][2]

Deciphering the Interaction: Experimental Protocols

The determination of these binding affinities relies on meticulously executed radioligand binding assays. Below is a detailed methodology representative of the experiments conducted to ascertain the Ki values of this compound.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive binding assay using a radiolabeled ligand to determine the affinity of this compound for the 5-HT3 receptor.

1. Membrane Preparation:

-

Homogenates of rat entorhinal cortex, a brain region with a high density of 5-HT3 receptors, are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a specific 5-HT3 receptor radioligand, such as [3H]zacopride, is incubated with the membrane preparation.[3][4]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT3 receptors.

-

To determine non-specific binding, a high concentration of a potent 5-HT3 antagonist, such as BRL43694, is added to a set of tubes.[3]

3. Incubation and Filtration:

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Signaling Pathways: A Dichotomy of Mechanisms

The profound difference in zacopride's affinity for 5-HT3 and 5-HT4 receptors is mirrored by the distinct signaling mechanisms these receptors employ.

5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in depolarization of the neuronal membrane and an excitatory postsynaptic potential. Zacopride, as an antagonist, binds to the receptor but does not induce this channel opening, thereby blocking the excitatory effects of serotonin.

5-HT3 Receptor Signaling Pathway

5-HT4 Receptor: A G-Protein Coupled Receptor

In contrast, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Agonist binding, in this case by zacopride, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and subsequently modulates various cellular functions.

5-HT4 Receptor Signaling Pathway

Conclusion

This compound's distinct binding profile for 5-HT3 and 5-HT4 receptors underscores the diversity of serotonin receptor function. Its high-affinity antagonism of the 5-HT3 ion channel and moderate-affinity agonism of the 5-HT4 GPCR provide a powerful pharmacological tool for dissecting the roles of these receptors in health and disease. The detailed methodologies and pathway visualizations presented in this guide offer a foundational understanding for further research and development in this area.

References

- 1. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Zacopride Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 101303-98-4

Abstract

Zacopride hydrochloride is a potent and selective substituted benzamide derivative with a dual mechanism of action, functioning as a high-affinity antagonist for the serotonin 5-HT3 receptor and an agonist for the 5-HT4 receptor.[1][2][3][4][5] This unique pharmacological profile has led to its investigation for a variety of therapeutic applications, including its potential as an antiemetic, anxiolytic, and prokinetic agent. This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and development efforts.

Chemical Properties and Synthesis

This compound is a white to tan powder.[6] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101303-98-4 | [1][6] |

| Molecular Formula | C₁₅H₂₀ClN₃O₂・HCl | [1][3][6] |

| Molecular Weight | 346.26 g/mol (anhydrous basis) | [1][3][6] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |

| Storage | Desiccate at room temperature or 2-8°C | [1][6] |

Synthesis: The synthesis of Zacopride is detailed in U.S. Patent 4,877,794. A general overview of the synthetic route is as follows:

Mechanism of Action

This compound exerts its effects through a dual interaction with serotonin receptors:

-

5-HT3 Receptor Antagonism: It is a highly potent antagonist of the 5-HT3 receptor, with a reported Ki value of 0.38 nM.[1][2][3][4] The 5-HT3 receptor is a ligand-gated ion channel.[7][8][9][10][11] Antagonism of this receptor is the basis for its antiemetic and anxiolytic properties. By blocking the binding of serotonin, Zacopride prevents the opening of the ion channel, thus inhibiting the rapid depolarization of neurons involved in emetic and anxiety pathways.

-

5-HT4 Receptor Agonism: Zacopride also acts as an agonist at the 5-HT4 receptor, with a Ki of 373 nM.[1][2][3][4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR).[1][2][4][12][13] Activation of this receptor, particularly in the gastrointestinal tract, leads to increased motility and secretion, underpinning its prokinetic effects.

Signaling Pathways

The distinct mechanisms of action at the 5-HT3 and 5-HT4 receptors are mediated by different signaling pathways.

Pharmacological Data

The dual activity of this compound has been quantified in various in vitro and in vivo models.

| Parameter | Species/Tissue | Value | Reference |

| 5-HT3 Receptor Binding Affinity (Ki) | - | 0.38 nM | [1][2][3][4] |

| 5-HT4 Receptor Binding Affinity (Ki) | - | 373 nM | [1][2][3][4] |

| Anxiolytic Activity (MED) | Mouse (light-dark box) | 1 µg/kg, s.c. | |

| Antiemetic Activity (Emetic Dose, 100%) | Ferret | 0.11 mg/kg, p.o. (cumulative) | [14] |

| 5-HT4 Receptor-mediated Relaxation (EC50) | Rat Esophagus | 0.5 µM | [15] |

Key Experimental Protocols

Detailed methodologies for assessing the pharmacological activity of this compound are provided below. These protocols are based on established experimental models.

5-HT3 Receptor Antagonism: Guinea Pig Ileum Assay

This assay assesses the ability of Zacopride to antagonize serotonin-induced contractions of the guinea pig ileum.

Experimental Workflow:

5-HT4 Receptor Agonism: Rat Esophageal Tunica Muscularis Mucosae Assay

This protocol evaluates the agonist activity of Zacopride at 5-HT4 receptors by measuring tissue relaxation.[16][17]

Experimental Workflow:

Anxiolytic Activity: Mouse Light-Dark Box Test

This widely used behavioral model assesses the anxiolytic potential of compounds.[3][15][18]

Experimental Workflow:

Antiemetic Activity: Ferret Emesis Model

Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex.[14][19][20][21][22]

Experimental Workflow:

Conclusion

This compound is a valuable research tool for investigating the roles of 5-HT3 and 5-HT4 receptors in various physiological and pathological processes. Its potent and dual mechanism of action offers a unique pharmacological profile. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Zacopride and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Excitatory Neural Signalling Through 5-HTR 4 and Serotonin | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 8. ajt44.altervista.org [ajt44.altervista.org]

- 9. 5-HT<sub>3</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.fsu.edu [bio.fsu.edu]

- 12. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 19. Emetic activity of zacopride in ferrets and its antagonism by pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-HT3 receptor agonism may be responsible for the emetic effects of zacopride in the ferret - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 22. ndineuroscience.com [ndineuroscience.com]

The Stereospecific World of Zacopride: A Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of Zacopride hydrochloride. Zacopride, a potent benzamide derivative, is recognized for its high affinity for serotonin type 3 (5-HT3) receptors, where it acts as an antagonist. However, its biological activity extends to other targets, including serotonin type 4 (5-HT4) receptors and dopamine systems, with its enantiomers exhibiting significant stereoselectivity in their interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of these compounds for research and drug development purposes.

Comparative Pharmacodynamics of (R)- and (S)-Zacopride

The enantiomers of Zacopride display notable differences in their binding affinities and functional potencies at various receptors. The (S)-enantiomer is generally a more potent 5-HT3 receptor antagonist, while the (R)-enantiomer exhibits a more complex pharmacological profile, including significant anxiolytic-like effects and interactions with other receptor systems.

Receptor Binding Affinities

The stereoselectivity of Zacopride enantiomers is most pronounced at the 5-HT3 receptor. The (S)-isomer consistently demonstrates a higher affinity for this receptor compared to the (R)-isomer.

Table 1: 5-HT3 Receptor Binding Affinities of Zacopride Enantiomers

| Compound | Preparation | Radioligand | Ki (nM) | Reference |

| (S)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | 3-11 | [1] |

| (R)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | 3-11 | [1] |

Note: While both enantiomers show high affinity, direct comparative studies often indicate a higher affinity for the (S)-isomer.[2][3]

Interestingly, --INVALID-LINK---zacopride has been shown to label an additional high-affinity site in the central nervous system, distinct from the 5-HT3 receptor, which is not recognized by --INVALID-LINK---zacopride.[1] This suggests that the (R)-enantiomer may have unique molecular targets contributing to its pharmacological effects.

Functional Activity

The functional consequences of receptor binding reveal a clear divergence in the potencies of the Zacopride enantiomers.

Table 2: Functional Antagonism at 5-HT3 Receptors

| Assay | Species | Preparation | Agonist | Parameter | (S)-Zacopride | (R)-Zacopride | Racemic Zacopride | Reference |

| von Bezold-Jarisch Reflex | Mouse | In vivo | 5-HT | MED85 (µg/kg, s.c.) | 0.3 | 3.0 | 1.0 | [4][5] |

| 5-HT-induced Depolarization | Mouse | Isolated vagus nerve | 5-HT | Antagonist Type | Insurmountable | Surmountable | Insurmountable | [4][5] |

| 2-Methylserotonin Discriminative Stimulus | Rat | In vivo | 2-Me-5-HT | ID50 (µg/kg) | 0.05 | 1.6 | 0.60 | [6] |

MED85: Minimum effective dose to reduce the reflex by ≥85%. ID50: Dose producing 50% inhibition of drug lever responding.

In the mouse isolated vagus nerve, (R)-zacopride acts as a surmountable antagonist with a pA2 value of 9.3, whereas (S)-zacopride and the racemate are insurmountable antagonists.[4][5] This indicates different modes of interaction with the 5-HT3 receptor.

In Vivo Behavioral Effects

The differential pharmacology of the enantiomers translates into distinct behavioral profiles.

Table 3: Comparative In Vivo Behavioral Activity

| Model | Species | Effect | (S)-Isomer Potency | (R)-Isomer Potency | Reference |

| Amphetamine/Dopamine-induced Hyperactivity | Rat | Antagonism | More potent | Less potent | [3][7] |

| Mouse Light/Dark Box | Mouse | Anxiolytic-like | Active (0.01-1.0 mg/kg, i.p.) | Active (0.00001-10.0 mg/kg, i.p.) | [8] |

| Marmoset Human Threat Test | Marmoset | Anxiolytic-like | Less potent | More potent | [3][7] |

| Emetic Challenge | Ferret | Antiemetic | More potent | Less potent | [9] |

| Spatial Navigation (Morris Water Maze) | Rat | Procognitive | Inactive | Active (0.001-1 µg/kg) | [10] |

The (S)-isomer is more potent in antagonizing dopamine-related hyperactivity, consistent with potent 5-HT3 receptor blockade.[3][7] In contrast, the (R)-isomer is notably more potent in models of anxiety and cognition, suggesting that its anxiolytic and procognitive effects may be mediated by mechanisms beyond 5-HT3 receptor antagonism.[3][8][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental procedures cited in the literature.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a specific receptor.

Protocol: 5-HT3 Receptor Binding Assay

-

Tissue Preparation:

-

Dissect the brain region of interest (e.g., rat entorhinal cortex) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation, a specific concentration of the radioligand (e.g., --INVALID-LINK---Zacopride or --INVALID-LINK---Zacopride), and varying concentrations of the competing unlabeled ligand (the Zacopride enantiomer being tested).

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of a potent, unlabeled 5-HT3 antagonist (e.g., tropisetron or granisetron).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Release

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Protocol: In Vivo Microdialysis in the Nucleus Accumbens

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the nucleus accumbens.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for a specified period (e.g., 3-5 days).

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer the test compound (e.g., this compound enantiomer) via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples for a predetermined period to monitor the drug's effect on basal dopamine levels.

-

In some experiments, a subsequent challenge with a dopamine-releasing agent (e.g., cocaine or amphetamine) may be administered to assess the test compound's ability to modulate stimulated dopamine release.[11][12]

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

-

Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the average baseline levels for each animal.

-

Use statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments on extracellular dopamine levels.

-

Visualizing Pathways and Processes

Graphical representations can clarify complex biological interactions and experimental designs. The following diagrams were created using the DOT language for Graphviz.

Signaling Pathways

The antagonistic action of Zacopride enantiomers at the 5-HT3 receptor has downstream consequences on neuronal excitability and neurotransmitter release.

Caption: 5-HT3 Receptor Antagonism by Zacopride Enantiomers.

The above diagram illustrates how Zacopride enantiomers block the binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel. This antagonism prevents the influx of cations, thereby inhibiting neuronal depolarization and excitation. This mechanism is thought to underlie the ability of Zacopride to modulate dopamine (DA) release in the mesolimbic pathway by acting on 5-HT3 receptors located on dopamine neurons.[11][12][13]

Experimental Workflows

A clear workflow is essential for understanding the sequence of steps in an experimental protocol.

Caption: Workflow for Radioligand Binding Assay.

This flowchart outlines the key steps involved in a radioligand binding assay to determine the binding affinity (Ki) of the Zacopride enantiomers for the 5-HT3 receptor.

Broader Pharmacological Activities

While best known for their 5-HT3 antagonism, Zacopride and its enantiomers also interact with 5-HT4 receptors and ion channels.

-

5-HT4 Receptor Agonism: Racemic Zacopride and its (R)-enantiomer have been shown to act as agonists at 5-HT4 receptors.[14][15] This activity may contribute to some of its pharmacological effects, such as procognitive actions and modulation of gastrointestinal motility.[10]

-

Potassium Channel Modulation: Zacopride has been found to stimulate the cardiac inward rectifier potassium current (IK1), an action that may confer antiarrhythmic properties.[16][17]

The procognitive effects of (R)-zacopride in a spatial navigation task are particularly intriguing, as they appear to be independent of both 5-HT3 receptor antagonism and 5-HT4 receptor agonism, pointing towards a novel mechanism of action, possibly involving the unique (R)-zacopride binding site.[10]

Conclusion

The enantiomers of this compound present a compelling case study in stereospecific pharmacology. The (S)-enantiomer is a potent and selective 5-HT3 receptor antagonist, making it a valuable tool for studying the roles of this receptor. The (R)-enantiomer, while also a 5-HT3 antagonist, possesses a broader and more complex pharmacological profile, with potent anxiolytic and procognitive effects that may be mediated by interactions with additional, as-yet-unidentified molecular targets. A thorough understanding of the distinct properties of each enantiomer is critical for the rational design and development of new therapeutic agents targeting the serotonergic and other related systems. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of these fascinating molecules.

References

- 1. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The (S)-isomer of [3H]zacopride labels 5-HT3 receptors with high affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enantiomers of zacopride: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zacopride and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective effects of (R)- and (S)-zacopride on cognitive performance in a spatial navigation task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 12. The 5-HT3 antagonist zacopride attenuates cocaine-induced increases in extracellular dopamine in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The psychopharmacology of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of zacopride, a moderate IK1 channel agonist, on triggered arrhythmia and contractility in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zacopride Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Zacopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zacopride hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1][2][3][4] This dual mechanism of action confers a unique pharmacological profile, making it a valuable tool for in vivo research in various physiological and pathological processes. Zacopride has demonstrated anxiolytic, nootropic, antiemetic, and pro-respiratory effects in animal models.[1][5] It also influences gastrointestinal motility and cardiac function.[2][6] The (R)-(+)-enantiomer is reported to be the more active form for its anxiolytic and nootropic effects.[1][7]

These application notes provide detailed experimental protocols for in vivo studies using this compound to investigate its effects on anxiety, cognitive function, and gastrointestinal motility.

Mechanism of Action

Zacopride's pharmacological effects stem from its interaction with two distinct serotonin receptor subtypes:

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel.[8] Antagonism of this receptor by Zacopride inhibits the rapid influx of cations that leads to neuronal depolarization. This action is primarily associated with its antiemetic and anxiolytic properties.[8][9]

-

5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This pathway is implicated in Zacopride's pro-cognitive and gastrointestinal prokinetic effects.[10][11]

Signaling Pathways

Experimental Protocols

Assessment of Anxiolytic Activity: Light-Dark Box Test

This protocol assesses the anxiolytic-like effects of this compound in mice, based on their innate aversion to brightly lit areas.[1]

Experimental Workflow

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Light-dark box apparatus (typically a box divided into a small, dark compartment and a large, illuminated compartment)

-

Video tracking software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.) 30 minutes before testing.

-

Test Initiation: Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Data Recording: Allow the mouse to freely explore the apparatus for a set period (e.g., 10-20 minutes). Record the session using a video camera positioned above the box.

-

Data Analysis: Analyze the recordings using video tracking software to quantify the following parameters:

-

Time spent in the light compartment

-

Time spent in the dark compartment

-

Number of transitions between compartments

-

Latency to first enter the dark compartment

-

Total distance traveled

-

Data Presentation:

| Parameter | Vehicle Control (Mean ± SEM) | Zacopride HCl (0.001 mg/kg, i.p.) (Mean ± SEM) | Zacopride HCl (0.1 mg/kg, i.p.) (Mean ± SEM) |

| Time in Light Box (s) | Data | Data | Data |

| Number of Transitions | Data | Data | Data |

| Latency to Dark Box (s) | Data | Data | Data |

| Total Distance Moved (cm) | Data | Data | Data |

Note: The table should be populated with experimental data. Effective anxiolytic doses for R(+)-zacopride have been reported to be as low as 0.00001 mg/kg (i.p. and p.o.).[7] Racemic zacopride has shown activity in the 1-1000 µg/kg range (s.c.).[12][13]

Assessment of Cognitive Enhancement: Morris Water Maze

This protocol evaluates the effects of this compound on spatial learning and memory in rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Cognitive deficit-inducing agent (e.g., atropine, 30 mg/kg, i.p.)

-

Circular water tank (water maze)

-

Submerged escape platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system

Procedure:

-

Pre-training (if necessary): Familiarize the rats with the water maze by allowing them to find a visible platform.

-

Drug Administration: Administer this compound or vehicle, followed by the cognitive deficit-inducing agent (e.g., atropine) at appropriate pre-test intervals.

-

Acquisition Trials:

-

Place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.

-

Allow the rat to swim and locate the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum time (e.g., 60-90 seconds) has elapsed.

-

If the rat fails to find the platform, gently guide it to the location.

-

Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set duration (e.g., 60 seconds).

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

-

Data Presentation:

| Parameter | Vehicle + Atropine (Mean ± SEM) | Zacopride HCl (1 µg/kg, i.p.) + Atropine (Mean ± SEM) |

| Acquisition Phase (Day 4) | ||

| Escape Latency (s) | Data | Data |

| Path Length (cm) | Data | Data |

| Probe Trial | ||

| Time in Target Quadrant (%) | Data | Data |

| Platform Crossings (count) | Data | Data |

Note: The table should be populated with experimental data. (R)-zacopride has been shown to be effective in reversing cognitive deficits at doses of 0.001-1 µg/kg, i.p.

Assessment of Gastrointestinal Motility: Charcoal Meal Transit Assay

This assay measures the effect of this compound on the rate of intestinal transit in rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

-

Dissection tools

-

Ruler

Procedure:

-

Fasting: Fast the animals overnight (e.g., 12-18 hours) with free access to water.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).

-

Charcoal Meal Administration: After a set time following drug administration (e.g., 30-60 minutes), orally administer a fixed volume of the charcoal meal (e.g., 1-2 ml for rats).

-

Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 15-30 minutes), humanely euthanize the animals.

-

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

-

Data Analysis:

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Data Presentation:

| Treatment Group | N | Intestinal Transit (%) (Mean ± SEM) |

| Vehicle Control | 6 | Data |

| Zacopride HCl (0.1 mg/kg, p.o.) | 6 | Data |

| Zacopride HCl (1.0 mg/kg, p.o.) | 6 | Data |

Note: The table should be populated with experimental data. Dosages should be determined based on pilot studies.

Conclusion

This compound is a versatile pharmacological tool for in vivo investigations into the roles of 5-HT3 and 5-HT4 receptors. The protocols outlined above provide a framework for studying its anxiolytic, cognitive-enhancing, and gastrointestinal motility effects. Researchers should optimize these protocols based on their specific experimental conditions, animal strains, and research questions. Careful attention to experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible data.

References

- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Charcoal Meal Test - Rat [productsafetylabs.com]

- 8. Light-dark box test for mice [protocols.io]

- 9. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of hippocampal excitability by 5-HT4 receptor agonists persists in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. queensu.ca [queensu.ca]

Application Notes and Protocols for Zacopride Hydrochloride Administration in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zacopride hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor and an agonist of the 5-HT4 receptor.[1] It has demonstrated significant anxiolytic (anxiety-reducing) properties in various preclinical rodent models of anxiety.[1][2] These application notes provide detailed protocols for administering this compound and assessing its anxiolytic effects in three commonly used rodent behavioral paradigms: the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. The provided methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in the effective design and execution of studies investigating the anxiolytic potential of zacopride and other 5-HT3 receptor modulators.

Mechanism of Action

Zacopride's anxiolytic effects are primarily attributed to its high affinity as an antagonist for the 5-HT3 receptor.[3] These receptors are ligand-gated ion channels widely expressed in brain regions implicated in anxiety, including the amygdala, hippocampus, and prefrontal cortex.[4][5] By blocking the excitatory actions of serotonin at these receptors, zacopride is thought to modulate the activity of various neurotransmitter systems, including GABAergic and cholinergic pathways, ultimately leading to a reduction in anxiety-like behaviors.[6] The antagonism of 5-HT3 receptors can lead to an increased availability of serotonin for other receptor subtypes, such as 5-HT1A, which are also involved in mood and anxiety regulation.[6]

Data Presentation

The following tables summarize the dose-dependent anxiolytic-like effects of this compound in various rodent models of anxiety.

Table 1: Effects of this compound in the Light-Dark Box Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |

| Vehicle | - | Baseline | Baseline |

| Zacopride | 0.0001 - 17.8 | Increased | Increased |

| Buspirone (comparator) | 3.16 - 17.8 | Increased | Increased |

Note: Zacopride demonstrates a longer duration of action (≥16 hours) compared to buspirone (2-4 hours) following intraperitoneal (i.p.) and oral (p.o.) administration.[7]

Table 2: Anxiolytic-like Activity of R(+)- and S(-)-Zacopride in the Light-Dark Box Test in Mice

| Isomer | Route of Administration | Effective Dose Range (mg/kg) |

| R(+)-Zacopride | Intraperitoneal (i.p.) | 0.00001 - 10.0 |

| R(+)-Zacopride | Oral (p.o.) | 0.00001 - 10.0 |

| S(-)-Zacopride | Intraperitoneal (i.p.) | 0.01 - 1.0 |

| S(-)-Zacopride | Oral (p.o.) | 0.1 - 1.0 |

Note: The R(+) isomer of zacopride is considered to be principally responsible for the anxiolytic-like activity of the racemic mixture.[8]

Table 3: Comparative Anxiolytic Potency of Zacopride and Diazepam

| Drug | Animal Model | Relative Potency |

| Zacopride | Mouse Light-Dark Box, Rat Social Interaction, Marmoset Human Threat | ~100 times more potent than diazepam |

| Diazepam | Mouse Light-Dark Box, Rat Social Interaction, Marmoset Human Threat | Standard anxiolytic |

Note: This table provides a qualitative comparison of potency based on published findings.[1]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9]

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 40-50 cm).

-

Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms of the same dimensions, with walls (e.g., 15 cm high).

-

A central platform (e.g., 5 cm x 5 cm) connects the arms.

Procedure:

-

Acclimation: Allow rodents to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.

-

Placement: Place the rodent on the central platform of the maze, facing one of the closed arms.

-

Testing: Allow the animal to freely explore the maze for a 5-minute period.[9]

-

Data Collection: Record the following parameters using a video tracking system or manual observation:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive in a novel environment.[10]

Apparatus:

-

A rectangular box divided into two compartments: a small, dark compartment and a larger, illuminated compartment.

-

An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle 30 minutes before placing the animal in the apparatus.

-

Placement: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Testing: Allow the animal to explore the apparatus for a 5 to 10-minute session.[10]

-

Data Collection: Record the following measures:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the light compartment and the number of transitions between compartments.[7][8]

Social Interaction Test

This test assesses the social behavior of a rodent, which is often reduced in states of anxiety. Anxiolytic compounds typically increase the duration of social interaction.[11]

Apparatus:

-

A neutral, open-field arena (e.g., 40 cm x 40 cm x 30 cm). The lighting conditions can be manipulated to increase anxiety (bright light).

Procedure:

-

Acclimation: Acclimate the test animal to the testing room for at least 30 minutes.

-

Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.

-

Pairing: Place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal.

-

Testing: Record the behavior of the pair for a 10-minute session.

-

Data Collection: A trained observer, blind to the treatment conditions, should score the following behaviors:

-

Time spent in active social interaction (e.g., sniffing, grooming, following).

-

Frequency of specific social behaviors.

-

-

Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the total time spent in social interaction.[1][2]

Signaling Pathways and Experimental Workflows

References

- 1. Zacopride: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of R(+)- and S(-)-zacopride with PCPA to modify rodent aversive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiles of interaction of R(+)/S(-)-zacopride and anxiolytic agents in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zacopride Hydrochloride in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zacopride hydrochloride is a versatile pharmacological tool with a dual mechanism of action, functioning as a selective agonist for the inward rectifier potassium channel IK1 (Kir2.1) and exhibiting complex interactions with serotonin receptors as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2][3][4] These properties make it a valuable compound for investigating cardiac electrophysiology, particularly in the context of arrhythmias, as well as for studying serotonergic modulation of neuronal and cardiac function.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in patch-clamp electrophysiology studies.

Data Presentation

Table 1: Quantitative Data for this compound's Effect on Ion Channels and Receptors

| Parameter | Value | Species/Cell Type | Channel/Receptor | Comments | Reference |

| IK1 Agonism | |||||

| Effective Concentration Range | 0.1 - 10 µmol/L | Rat ventricular myocytes | IK1 | Dose-dependent enhancement of IK1 current. | [2] |

| Optimal Dose (Antiarrhythmic effect) | 1.0 µmol/L | Rat ventricular myocytes | IK1 | Prevention/elimination of aconitine-induced afterdepolarizations. | [2] |

| IC₅₀ (Arrhythmia elimination) | 28 - 40 µmol/L | Human ventricular myocardium | IK1 | Elimination of ex-vivo triggered arrhythmia. | [5][6] |

| Serotonin Receptor Activity | |||||

| Kᵢ (antagonist) | 0.38 nM | - | 5-HT₃ Receptor | High-potency antagonist activity. | [3][4] |

| Kᵢ (agonist) | 373 nM | - | 5-HT₄ Receptor | Agonist activity. | [3][4] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of IK1 in Isolated Ventricular Myocytes

This protocol is designed for studying the effects of Zacopride on the native inward rectifier potassium current (IK1) in cardiomyocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.

-

Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope.

-

Allow the cells to adhere to the bottom of the chamber for 10-15 minutes before perfusion.

2. Electrophysiological Recording:

-

Use a whole-cell patch-clamp amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a healthy, rod-shaped myocyte and then rupture the membrane to achieve the whole-cell configuration.

-

Monitor cell capacitance and series resistance throughout the experiment and discard cells with significant changes.

3. Solutions:

-

External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal Solution (Pipette solution): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, and 0.1 Na₂GTP. Adjust pH to 7.2 with KOH.

-

Zacopride Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO. Further dilute to the desired final concentrations in the external solution on the day of the experiment.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -40 mV.

-

Apply a ramp voltage protocol from +60 mV down to -120 mV over 200 ms to elicit the characteristic I-V relationship of IK1.

-

Alternatively, use a series of voltage steps (e.g., from -120 mV to +50 mV in 10 mV increments for 500 ms) from a holding potential of -80 mV.

-

To isolate IK1, the Ba²⁺-sensitive current can be measured by subtracting the current recorded in the presence of a low concentration of BaCl₂ (e.g., 100 µM), a known IK1 blocker, from the total current.[7]

5. Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., -100 mV for the inward component and -60 mV for the outward component).

-

Construct current-voltage (I-V) relationship plots.

-

To quantify the effect of Zacopride, compare the I-V curves before and after drug application.

-

Calculate the percentage increase in IK1 current at different Zacopride concentrations to determine a dose-response relationship.

Protocol 2: Screening Zacopride's Specificity on Kir2.x Channels in a Heterologous Expression System

This protocol is for determining the selectivity of Zacopride for different Kir2 channel subtypes.

1. Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Transiently transfect the CHO cells with plasmids encoding for Kir2.1, Kir2.2, or Kir2.3 channels, often co-transfected with a fluorescent marker like GFP to identify successfully transfected cells.[7]

-

Allow 24-48 hours for channel expression before patch-clamp experiments.

2. Electrophysiological Recording:

-

Follow the same general whole-cell patch-clamp procedure as in Protocol 1.

-

Select fluorescently labeled cells for recording.

3. Solutions:

-

External Solution: Same as in Protocol 1.

-

Internal Solution: Same as in Protocol 1.

-

Zacopride Application: Apply Zacopride at a concentration known to be effective on native IK1 (e.g., 1 µmol/L).

4. Voltage-Clamp Protocol:

-

Use the same ramp or step voltage protocols as described in Protocol 1 to record Kir2.x currents.

5. Data Analysis:

-

Compare the current amplitudes before and after Zacopride application for each Kir2 subtype.

-

A significant increase in current in Kir2.1-expressing cells and a lack of effect in Kir2.2 and Kir2.3-expressing cells would confirm its selectivity.[7]

Visualizations

References

- 1. IK1 Channel Agonist Zacopride Alleviates Cardiac Hypertrophy and Failure via Alterations in Calcium Dyshomeostasis and Electrical Remodeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]